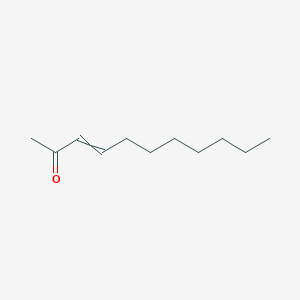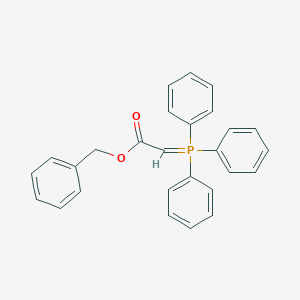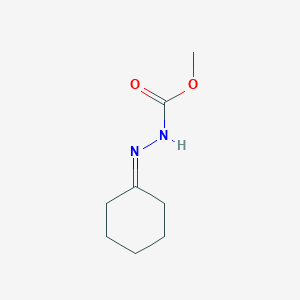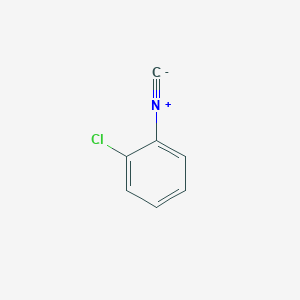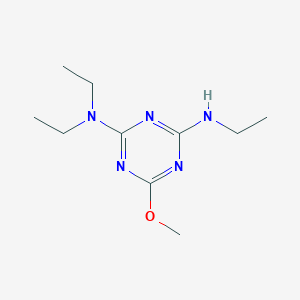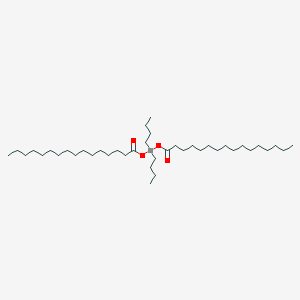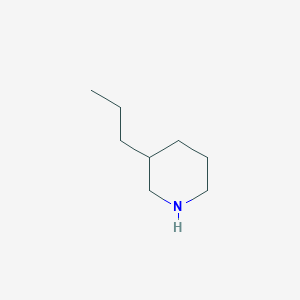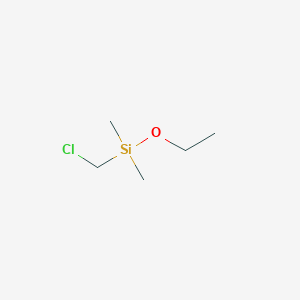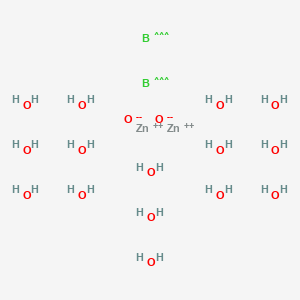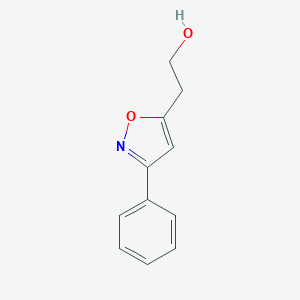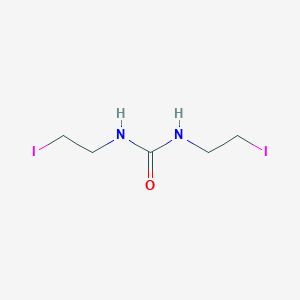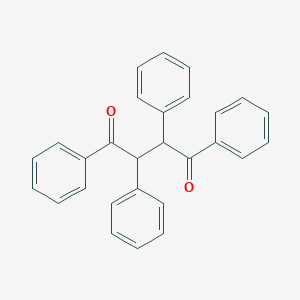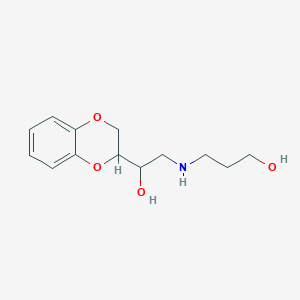
alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol, also known as BHAM, is an organic compound that belongs to the class of benzodioxane derivatives. BHAM has been widely studied for its potential application in various fields, including biomedical research, drug development, and material science.
Wirkmechanismus
The exact mechanism of action of alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol is not fully understood. However, it has been suggested that alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol exerts its antitumor activity by inducing oxidative stress and activating the caspase-dependent apoptotic pathway. alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol has also been shown to inhibit the activity of multidrug resistance-associated protein 1 (MRP1), which is involved in drug resistance in cancer cells. In addition, alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol has been found to disrupt bacterial cell membrane integrity and inhibit bacterial DNA replication.
Biochemische Und Physiologische Effekte
Alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol has also been found to reduce the expression of anti-apoptotic proteins, such as Bcl-2 and survivin, and increase the expression of pro-apoptotic proteins, such as Bax and caspase-3. Moreover, alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol has been shown to increase the production of reactive oxygen species (ROS) and reduce the activity of antioxidant enzymes, such as catalase and superoxide dismutase. alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol has also been found to disrupt bacterial cell membrane integrity and inhibit bacterial DNA replication.
Vorteile Und Einschränkungen Für Laborexperimente
Alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol also has some limitations, such as its limited solubility in water and some organic solvents, which can affect its bioavailability and efficacy. Moreover, alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol can interact with other compounds and proteins in the cell, which can complicate its mechanism of action and physiological effects.
Zukünftige Richtungen
There are several future directions for the study of alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol. One direction is to investigate the potential application of alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol in combination with other drugs or therapies for cancer and bacterial infections. Another direction is to explore the molecular mechanisms underlying the antitumor and antibacterial activity of alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol, including its interaction with cellular proteins and signaling pathways. Moreover, the development of novel alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol derivatives with improved solubility, bioavailability, and efficacy could enhance its potential as a therapeutic agent.
Synthesemethoden
Alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol can be synthesized through a multi-step process that involves the reaction of 3-hydroxypropylamine with 2,3-dihydroxybenzaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained through a methylation reaction using dimethyl sulfate. This synthesis method has been optimized to produce alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol with high purity and yield.
Wissenschaftliche Forschungsanwendungen
Alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol has been extensively studied for its potential application in biomedical research, particularly in the field of cancer therapy. alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol has been shown to exhibit potent antitumor activity by inducing apoptosis and inhibiting tumor cell proliferation. Moreover, alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol has been found to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin, by increasing their intracellular accumulation and reducing drug resistance. alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol has also been investigated for its potential application in the treatment of bacterial infections, as it has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
CAS-Nummer |
13627-76-4 |
|---|---|
Produktname |
alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol |
Molekularformel |
C13H19NO4 |
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
3-[[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl]amino]propan-1-ol |
InChI |
InChI=1S/C13H19NO4/c15-7-3-6-14-8-10(16)13-9-17-11-4-1-2-5-12(11)18-13/h1-2,4-5,10,13-16H,3,6-9H2 |
InChI-Schlüssel |
ZCADBAFJROJWGG-UHFFFAOYSA-N |
SMILES |
C1C(OC2=CC=CC=C2O1)C(CNCCCO)O |
Kanonische SMILES |
C1C(OC2=CC=CC=C2O1)C(CNCCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



